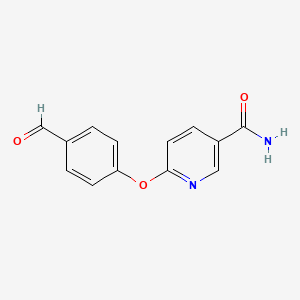

6-(4-Formylphenoxy)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

6-(4-formylphenoxy)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-13(17)10-3-6-12(15-7-10)18-11-4-1-9(8-16)2-5-11/h1-8H,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRYYTSBKKACAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718737 | |

| Record name | 6-(4-Formylphenoxy)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676494-70-5 | |

| Record name | 6-(4-Formylphenoxy)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The most commonly reported synthetic approach involves the following key steps:

- Nucleophilic aromatic substitution to form the phenoxy linkage.

- Introduction of the formyl group via selective functionalization.

- Conversion of a nitrile or ester intermediate to the carboxamide.

Detailed Synthetic Routes

Route via 6-Chloro-3-pyridinecarboxamide

Synthesis of 6-chloro-3-pyridinecarboxamide:

Starting from commercially available 3-pyridinecarboxamide, chlorination at the 6-position yields 6-chloro-3-pyridinecarboxamide.Nucleophilic Substitution:

The 6-chloro group is substituted with 4-hydroxybenzaldehyde under basic conditions (e.g., potassium carbonate in DMF), forming this compound.

Key Reaction:

$$

\text{6-chloro-3-pyridinecarboxamide} + \text{4-hydroxybenzaldehyde} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}

$$

Route via 6-(4-Formylphenoxy)-3-pyridinecarbonitrile

Formation of 6-(4-formylphenoxy)-3-pyridinecarbonitrile:

The phenoxy linkage is introduced as above, but the pyridine ring bears a nitrile group at the 3-position.Nitrile to Amide Conversion:

The nitrile is hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide.

Alternative Routes and Patent Literature

A patent (WO2017043563A1) describes a multi-step linear synthesis for pyridinecarboxamide derivatives, which can be adapted for this compound:

- Step 1: Halogenation of a methylpyridine precursor.

- Step 2: Formation of a thioether intermediate.

- Step 3: Functional group interconversion and coupling with the phenolic aldehyde.

- Step 4: Amide formation via standard amidation or hydrolysis of a nitrile intermediate.

- Solvents: Acetonitrile, dimethyl sulfoxide, or N,N-dimethylformamide are commonly used.

- Temperatures: Typically 20–80°C.

- Reaction Times: 1–12 hours, depending on the step.

- Extraction, washing, solvent removal, and drying.

- Final purification by recrystallization or chromatography.

Comparative Data Table

Research Findings and Notes

- The nucleophilic aromatic substitution approach is favored for its operational simplicity and moderate to high yields.

- The choice of base (e.g., potassium carbonate) and solvent (e.g., DMF, acetonitrile) significantly influences the reaction efficiency.

- Hydrolysis of nitrile intermediates to carboxamides is a robust transformation, often providing high purity products after standard workup.

- Purification by recrystallization from ethanol or similar solvents is commonly employed to achieve analytical-grade material.

Chemical Reactions Analysis

Types of Reactions

6-(4-Formylphenoxy)pyridine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 6-(4-Carboxyphenoxy)pyridine-3-carboxamide.

Reduction: 6-(4-Hydroxyphenoxy)pyridine-3-carboxamide.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

6-(4-Formylphenoxy)pyridine-3-carboxamide is utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. For instance:

- Oxidation: The formyl group can be oxidized to form a carboxylic acid.

- Reduction: It can be reduced to an alcohol using reducing agents like sodium borohydride.

- Substitution Reactions: The phenoxy group can undergo nucleophilic substitution, leading to diverse derivatives.

Biological Applications

Research has indicated that this compound may exhibit biological activities such as:

- Antimicrobial Properties: Studies have shown that analogs of pyridine-3-carboxamide can inhibit bacterial growth, particularly against pathogens like Ralstonia solanacearum, which causes bacterial wilt in tomatoes. The compound's amide linkage contributes to its potency against such pathogens .

- Anti-inflammatory Effects: The structural features of this compound suggest potential anti-inflammatory activity, making it a candidate for therapeutic applications.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications. Its ability to interact with specific molecular targets may lead to the development of new drugs. For example:

- Drug Development: The unique chemical structure allows it to bind effectively with proteins or enzymes, potentially inhibiting their activity. This mechanism could be leveraged in designing novel therapeutic agents targeting various diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the efficacy of pyridine-3-carboxamide analogs, including this compound, against Ralstonia solanacearum. The results demonstrated significant inhibition of bacterial growth and disease progression in infected tomato plants, showcasing the compound's potential in agricultural applications .

| Compound | Activity Level | Binding Energy (kcal/mol) |

|---|---|---|

| 4a | High | -8.910 |

| 4b | Moderate | -7.500 |

Case Study 2: Synthesis and Structural Analysis

Research focused on synthesizing novel pyridine derivatives highlighted the importance of structural modifications on biological activity. The study employed molecular docking techniques to analyze binding affinities with target proteins, emphasizing the role of substituents on the pyridine ring in enhancing antimicrobial properties .

Mechanism of Action

The mechanism of action of 6-(4-Formylphenoxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can interact with various receptors or enzymes, modulating their function and leading to biological effects.

Comparison with Similar Compounds

Key Observations:

- Electrophilic Reactivity: The 4-formylphenoxy group in the target compound distinguishes it from analogs like asciminib (chlorodifluoromethoxy) and orelabrutinib (propenoyl-piperidine). The formyl group may enable Schiff base formation or covalent binding to cysteine residues in target proteins.

- Hydrogen Bonding: All compounds retain the pyridine-3-carboxamide core, facilitating interactions with kinase ATP-binding pockets. Asciminib’s hydroxypyrrolidinyl group enhances solubility and hydrogen bonding , while orelabrutinib’s propenoyl group enables covalent inhibition .

Physicochemical Properties

- Lipophilicity: The 4-formylphenoxy group in the target compound likely increases lipophilicity compared to asciminib’s polar chlorodifluoromethoxy and hydroxypyrrolidinyl groups. This could improve membrane permeability but reduce aqueous solubility.

Biological Activity

6-(4-Formylphenoxy)pyridine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in various therapeutic contexts.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a formylphenoxy group and a carboxamide moiety. The synthesis typically involves several key steps:

- Formation of 4-Formylphenol : Achieved through the formylation of phenol.

- Synthesis of 4-Formylphenoxyacetic Acid : Reacting 4-formylphenol with chloroacetic acid.

- Cyclization : Involves forming the pyridine derivative through cyclization reactions.

- Final Formation : The pyridine derivative is reacted with an amine to yield the target compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which could be beneficial in managing chronic inflammatory conditions.

Cytotoxicity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been noted, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Receptor Interaction : The pyridine ring may interact with various receptors or enzymes, modulating their function and leading to biological effects.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-(4-Hydroxyphenoxy)pyridine-3-carboxamide | Hydroxy group instead of formyl | Moderate antimicrobial properties |

| 6-(4-Methoxyphenoxy)pyridine-3-carboxamide | Methoxy group substitution | Limited cytotoxicity |

| 6-(4-Aminophenoxy)pyridine-3-carboxamide | Amino group substitution | Enhanced anticancer activity |

The presence of the formyl group in this compound imparts distinct chemical reactivity and biological activity compared to these analogs.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Study : A study demonstrated that this compound showed comparable efficacy against resistant strains of bacteria when tested alongside standard antibiotics.

- Cancer Research : In a recent investigation, this compound was found to significantly reduce cell viability in human cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

Q & A

Q. What are the key synthetic routes for preparing 6-(4-Formylphenoxy)pyridine-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 4-formylphenol with a pyridine derivative (e.g., 3-aminopyridine), followed by cyclization and functionalization. Catalysts such as palladium or copper are often employed in coupling reactions, while solvents like DMF or toluene optimize solubility . For example, a two-step protocol might involve:

Step 1 : Nucleophilic aromatic substitution to attach the formylphenoxy group.

Step 2 : Amidation using activated carboxylic acid intermediates.

Yield optimization requires careful control of temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Impurities like unreacted starting materials or byproducts (e.g., oxidized side products) are monitored via HPLC or LC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A combination of analytical techniques is recommended:

- HPLC : Assess purity (>98% is standard for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm.

- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on key signals (e.g., formyl proton at ~10 ppm, pyridine carboxamide NH at ~8.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical [M+H]: 283.09) and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects, if single crystals are obtainable .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways, such as nucleophilic attack at the formyl group or electrophilic substitution on the pyridine ring. Tools like Gaussian or ORCA simulate transition states and activation energies. For example:

- Reactivity Hotspots : The formyl group’s electrophilicity and the pyridine ring’s electron-deficient nature make them prime targets for substitution or cycloaddition .

- Solvent Effects : COSMO-RS simulations predict solvent interactions (e.g., polar aprotic solvents stabilize charge-separated intermediates) .

Experimental validation via kinetic studies (e.g., variable-temperature NMR) is critical to resolve discrepancies between computed and observed reactivities .

Q. How can statistical experimental design (DoE) optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : A Box-Behnken or Central Composite Design minimizes experimental runs while maximizing data resolution. Key factors include:

| Variable | Range | Response |

|---|---|---|

| Temperature | 60–140°C | Yield (%) |

| Catalyst (Pd/C) | 1–5 mol% | Purity (%) |

| Solvent (DMF:Toluene) | 1:1–1:3 | Reaction Time (h) |

| Multivariate analysis (e.g., ANOVA) identifies significant interactions (e.g., catalyst × temperature) and optimizes conditions. For instance, a Pareto chart may reveal that solvent ratio has the largest effect on yield . |

Q. What strategies resolve contradictory data in mechanistic studies of this compound’s biological activity?

- Methodological Answer : Contradictions (e.g., conflicting IC values in enzyme assays) often arise from assay variability or compound stability. Mitigation strategies include:

- Standardized Protocols : Use identical buffer systems (e.g., pH 7.4 PBS) and incubation times.

- Stability Testing : Monitor degradation via LC-MS under assay conditions (e.g., 37°C, 24 hours).

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics or cellular assays (e.g., luciferase reporters) .

Replicate experiments in triplicate and apply statistical tests (e.g., Student’s t-test) to confirm significance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies for reactions involving this compound?

- Methodological Answer : Discrepancies may stem from differences in catalyst preparation (e.g., Pd nanoparticle size) or substrate purity. To reconcile

Control Experiments : Re-run reactions using published protocols with standardized reagents.

Advanced Characterization : Use TEM/XPS to verify catalyst morphology and oxidation state.

Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions (pressure, stirring rate).

For example, a reported TOF of 120 h vs. 90 h could arise from O contamination or moisture in the reaction system .

Advanced Applications

Q. What methodologies enable the study of this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., EGFR or MAPK). Focus on hydrogen bonding with hinge regions (e.g., Met793 in EGFR) .

- Biochemical Assays : Measure inhibition using P-ATP incorporation assays or fluorescent ADP-Glo™ kits.

- Structural Biology : Co-crystallize the compound with the target kinase for X-ray diffraction (resolution ≤2.0 Å) to validate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.